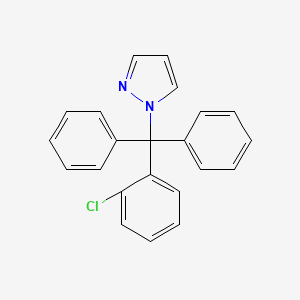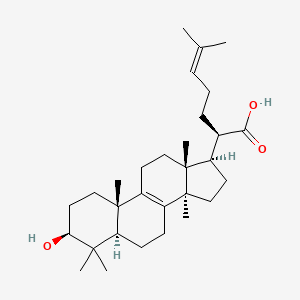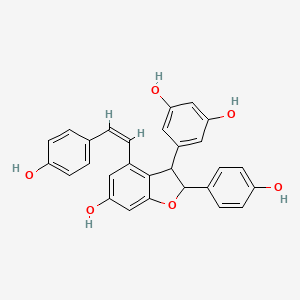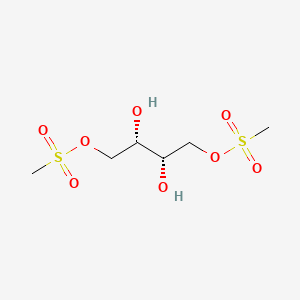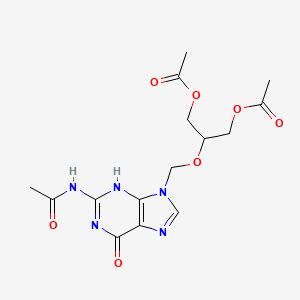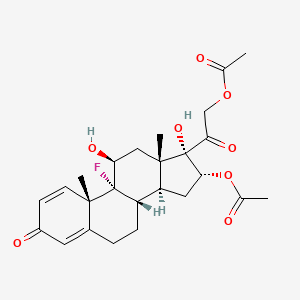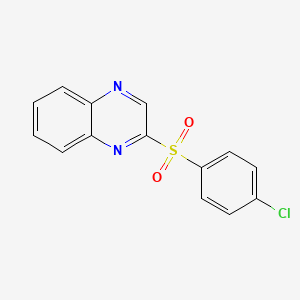
2-(4-Chlorophenyl)sulfonylquinoxaline
Descripción general
Descripción
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy for synthesizing 2-sulfonyloxylated quinoxalines is established . This protocol is mild, facile, and environmentally friendly and exhibits good atomic economy and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)sulfonylquinoxaline consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
2-(4-Chlorophenyl)sulfonylquinoxaline: has been identified as a promising compound in medicinal chemistry due to its potential anticancer properties. The quinoxaline moiety, when linked with a sulfonamide group, has shown a broad range of pharmacological activities, including anti-tumor and anticancer action . This compound could serve as a lead for the development of new therapeutic agents targeting various cancers.
Pharmacology: Neuropharmacological Activities
In pharmacology, this compound’s neuropharmacological activities are of significant interest. Quinoxaline derivatives, including those with a sulfonamide group, have been studied for their potential effects on the central nervous system, offering avenues for treating neurodegenerative diseases .
Organic Electronics: Electroluminescent Materials
The quinoxaline scaffold is integral in designing electroluminescent materials for organic electronics. Its ability to demonstrate diverse physicochemical properties makes 2-(4-Chlorophenyl)sulfonylquinoxaline a candidate for developing new organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Dye and Pigment Industry: Fluorescent Materials
This compound’s structural framework is conducive to the development of fluorescent materials. These materials have applications in the dye and pigment industry, where they can be used for creating vibrant colors and effects in various products .
Solar Energy: Organic Sensitizers
The quinoxaline derivatives are also explored as organic sensitizers in solar cell applications. Their unique chemical structure allows them to absorb sunlight efficiently and convert it into electrical energy, making 2-(4-Chlorophenyl)sulfonylquinoxaline a potential component in photovoltaic cells .
Biomedical Research: Antimicrobial and Anti-inflammatory Activities
In biomedical research, the antimicrobial and anti-inflammatory activities of quinoxaline sulfonamides are noteworthy. These properties make 2-(4-Chlorophenyl)sulfonylquinoxaline suitable for developing new antibiotics and anti-inflammatory drugs, addressing the growing concern of antibiotic resistance .
Direcciones Futuras
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed . This paves the way for further development in drug discovery in the wide spectrum of its biological importance .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXDUUGOALZQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfonylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



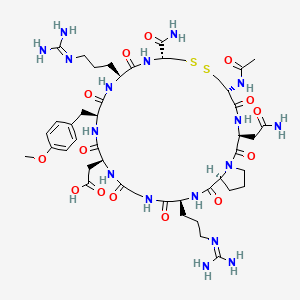
![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)


![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)

